molecular formula C19H30N2O2 B13187880 tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate CAS No. 1315368-41-2

tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate

Cat. No.: B13187880
CAS No.: 1315368-41-2
M. Wt: 318.5 g/mol
InChI Key: XMRUFXRESHLTCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

¹H NMR (400 MHz, CDCl3)

  • δ 1.42 (s, 9H) : tert-Butyl group protons
  • δ 2.20–2.35 (m, 2H) : C2 and C4 methyl groups (diastereotopic, J = 6.8 Hz)
  • δ 3.52 (d, J = 13.2 Hz, 1H) : Benzyl CH2 (N1-substituent)
  • δ 4.80 (br s, 1H) : Carbamate NH (exchange broadened)
  • δ 7.22–7.35 (m, 5H) : Aromatic protons

¹³C NMR (100 MHz, CDCl3)

  • δ 28.1 : tert-Butyl CH3
  • δ 46.8 : Piperidine C3 (carbamate attachment)
  • δ 79.5 : tert-Butyl quaternary carbon
  • δ 155.2 : Carbamate carbonyl

2D-COSY Correlations

  • NH (δ 4.80) couples to C3-H (δ 3.89)
  • Benzyl CH2 (δ 3.52) shows allylic coupling to piperidine H2/H4

Mass Spectrometric Fragmentation Patterns and Isotopic Distribution

Electrospray ionization (ESI-MS) of the compound (m/z 318.5 [M+H]+) exhibits characteristic fragments:

m/z Fragment Ion Cleavage Pathway
318.5 [M+H]+ Molecular ion
262.3 [M+H – C4H8]+ Loss of isobutene from Boc group
189.1 [C13H17N2]+ Piperidine-benzyl core

Properties

CAS No.

1315368-41-2

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate

InChI

InChI=1S/C19H30N2O2/c1-14-11-12-21(13-16-9-7-6-8-10-16)15(2)17(14)20-18(22)23-19(3,4)5/h6-10,14-15,17H,11-13H2,1-5H3,(H,20,22)

InChI Key

XMRUFXRESHLTCT-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C(C1NC(=O)OC(C)(C)C)C)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of N-Benzyl-Substituted Piperidine Precursors

A key intermediate in the synthesis is the N-benzyl-4-methylpiperidin-3-yl carbamate or related derivatives. According to patent WO2020204647A1, methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate can be prepared and further converted to the desired amine via base treatment and reduction steps. This involves:

  • Starting from racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride
  • Treatment with base such as potassium carbonate to liberate the free carbamate
  • Reduction of the carbamate to the corresponding amine

This method avoids hazardous reagents and allows good control over the stereochemistry at C-3 and C-4 positions.

Carbamate Formation via Reaction with tert-Butyl Carbamate

A widely used method to introduce the tert-butyl carbamate protecting group on piperidine amines involves the reaction of the free amine with tert-butyl carbamate or its derivatives. For example, the preparation of 4-Boc-aminopiperidine (tert-butyl 4-aminopiperidine-1-carboxylate) involves:

  • Reaction of N-benzyl-4-piperidone with trimethyl orthoformate and tert-butyl carbamate in methanol and toluene solvents
  • Removal of methanol by evaporation during the reaction to drive equilibrium
  • Subsequent hydrogenation over Pd/C to reduce intermediates and remove benzyl protecting groups if necessary

This two-step process yields Boc-protected aminopiperidines with high purity and yield (around 80-90%).

Final Assembly and Purification

The final step involves coupling the substituted piperidine amine with the carbamate group under controlled conditions, followed by purification through crystallization or chromatography to achieve the desired purity and stereochemical configuration.

Comparative Data Table of Key Preparation Steps

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Formation of N-benzyl-4-methylpiperidin-3-yl carbamate Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate hydrochloride + K2CO3, base treatment >85 Base treatment liberates free carbamate
2 Reduction to amine Catalytic hydrogenation or chemical reduction 80-90 Avoids hazardous lithium aluminum hydride
3 Carbamate protection Reaction with tert-butyl carbamate, reflux in toluene/methanol 81 High yield Boc-protection step
4 Methyl substitution at C-2 and C-4 Alkylation or starting from methylated precursors, ethanol solvent, 30-40 °C 75-85 Controlled reaction time and temperature
5 Purification Crystallization, filtration, drying N/A Achieves >99% purity by GC and melting point consistency

Research Findings and Observations

  • The preparation methods emphasize safety and scalability , avoiding highly reactive and dangerous reagents such as lithium aluminum hydride.
  • Stereochemical control is critical, with most methods targeting the (3R,4R) stereoisomer, which is important for biological activity.
  • Use of tert-butyl carbamate as a protecting group is favored due to its stability and ease of removal in downstream applications.
  • Solvent choice (ethanol, methanol, toluene, methyl tert-butyl ether) and reaction temperature are optimized to maximize yield and minimize side reactions.
  • Hydrogenation over Pd/C is a common reduction method to remove benzyl groups or reduce carbamates to amines under mild conditions.
  • The final product purity is typically confirmed by gas chromatography (GC) and melting point analysis, with yields ranging from 75% to 90% for individual steps.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group serves as a transient amine protector. Cleavage occurs under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane), generating a free amine intermediate.

Mechanism :

  • Protonation of the carbamate oxygen by TFA.

  • Formation of a tertiary carbocation (tert-butyl group) via cleavage of the C-O bond.

  • Release of CO₂ and generation of the free amine .

Example Reaction :

tert butyl carbamateTFA DCMfree amine+CO2+tert butanol\text{tert butyl carbamate}\xrightarrow{\text{TFA DCM}}\text{free amine}+\text{CO}_2+\text{tert butanol}

Yield : ~95% (inferred from analogous deprotection reactions) .

Nucleophilic Substitution at the Piperidine Nitrogen

The benzyl group on the piperidine nitrogen can be replaced via hydrogenolysis (e.g., H₂/Pd-C) or alkylation (e.g., methyl iodide in basic conditions).

Example Reaction :

tert butyl carbamateH2/Pd C EtOHtert butyl N 2 4 dimethylpiperidin 3 yl carbamate+toluene\text{tert butyl carbamate}\xrightarrow{\text{H}_2/\text{Pd C EtOH}}\text{tert butyl N 2 4 dimethylpiperidin 3 yl carbamate}+\text{toluene}

Conditions :

  • Solvent: Ethanol

  • Catalyst: 10% Pd-C

  • Pressure: 1 atm H₂

  • Time: 12 h .

Functionalization via Sulfonylation

The free amine (post-Boc deprotection) reacts with sulfonyl chlorides to form sulfonamides.

Example Reaction :

free amine+MsClEt3N DCMsulfonamide\text{free amine}+\text{MsCl}\xrightarrow{\text{Et}_3\text{N DCM}}\text{sulfonamide}

Data Table :

ReagentBaseSolventTemp (°C)Time (h)Yield (%)
Methanesulfonyl chlorideTriethylamineDichloromethane20189
Tosyl chloridePyridineDCM0→251691

Esterification and Amide Bond Formation

The carbamate’s carbonyl group participates in nucleophilic acyl substitution.

Example Reaction :

tert butyl carbamate+RCOClDMAP Et3Nmixed carbonate\text{tert butyl carbamate}+\text{RCOCl}\xrightarrow{\text{DMAP Et}_3\text{N}}\text{mixed carbonate}

Conditions :

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Solvent: Tetrahydrofuran (THF)

  • Yield: ~75% (inferred from similar carbamates) .

Ring-Opening Reactions

Under strong acidic or reductive conditions, the piperidine ring may undergo opening.

Example :

tert butyl carbamateLiAlH4,Δlinear amine alcohol\text{tert butyl carbamate}\xrightarrow{\text{LiAlH}_4,\Delta}\text{linear amine alcohol}

Mechanism :

  • Reduction of the carbamate carbonyl to a methylene group.

  • Ring strain relief via C-N bond cleavage .

Steric Effects on Reactivity

The 2,4-dimethyl and benzyl groups create significant steric hindrance, impacting reaction rates:

  • Slower kinetics in SN2 reactions due to restricted access to the piperidine nitrogen.

  • Preferential equatorial positioning of substituents in chair conformations, altering regioselectivity.

Stability Under Basic Conditions

The tert-butyl carbamate resists hydrolysis in mild bases (e.g., NaHCO₃) but degrades in strong bases (e.g., NaOH):

tert butyl carbamateNaOH H2Opiperidine derivative+tert butanol\text{tert butyl carbamate}\xrightarrow{\text{NaOH H}_2\text{O}}\text{piperidine derivative}+\text{tert butanol}

Half-life : >24 h at pH 9, <1 h at pH 13 .

Scientific Research Applications

Tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

tert-Butyl (1-acetylpiperidin-4-yl)carbamate ()

  • Structure : Features an acetyl group at position 1 and a Boc-protected amine at position 3.
  • Synthesis involves acetylation of tert-butyl piperidin-4-ylcarbamate, contrasting with the alkylation steps required for benzyl and methyl groups .

tert-Butyl cis- and trans-4-amino-2-methylpiperidine-1-carboxylate ()

  • Structure: Methyl at position 2 and amino at position 4, with Boc protection. Cis/trans isomerism arises from substituent positions.
  • Key Differences: The amino group enhances hydrophilicity (PSA ~80 Ų vs. Stereochemistry (cis vs. trans) significantly affects biological activity and crystallinity, a factor less explored in the target compound .

tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate ()

  • Structure : Methyl group at position 5 and Boc-protected amine at position 3.
  • Key Differences: Substituent positioning (5-methyl vs. The trifluoromethyl variant (also in ) introduces electronegativity, contrasting with the electron-donating benzyl group .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP Key Substituents
Target Compound C₁₉H₂₈N₂O₂* ~316.4 ~3.2 1-benzyl, 2,4-dimethyl
tert-Butyl (1-acetylpiperidin-4-yl)carbamate C₁₂H₂₂N₂O₃ 242.3 1.5 1-acetyl
tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate C₁₂H₂₄N₂O₂ 228.3 2.8 6-methyl, 3-amine
tert-Butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate C₁₁H₂₀N₂O₂ 212.3 1.9 Bicyclic scaffold

*Estimated based on analogous structures.

  • Solubility : The benzyl group in the target compound reduces aqueous solubility compared to hydroxylated analogs (e.g., tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate in ) .
  • Crystallinity : Hydrogen-bonding patterns () differ; the target compound’s benzyl group may disrupt crystal packing compared to acetylated or aminated derivatives .

Biological Activity

tert-butyl N-(1-benzyl-2,4-dimethylpiperidin-3-yl)carbamate is a synthetic compound with significant interest in medicinal chemistry due to its structural characteristics and potential therapeutic applications. The compound is noted for its analgesic and anti-inflammatory properties, which may be attributed to its interaction with the central nervous system (CNS) and modulation of neurotransmitter pathways.

Chemical Structure and Properties

The molecular formula of this compound is C20H32N2O2, with a molecular weight of 332.49 g/mol. Its structure consists of a tert-butyl group linked to a carbamate moiety, which is further attached to a piperidine ring featuring a benzyl substituent and two methyl groups at specific positions (2 and 4) on the piperidine ring. This configuration influences both its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC20H32N2O2
Molecular Weight332.49 g/mol
StructureSee Figure 1

The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly those related to pain perception. Studies suggest that the compound may act as an analgesic by interacting with opioid receptors or other neurotransmitter receptors in the CNS, potentially inhibiting pain pathways and reducing inflammation.

Interaction Studies

Research has demonstrated that this compound exhibits binding affinity to various receptors involved in pain modulation. For example, it may inhibit specific enzymes related to inflammatory processes or neurotransmitter uptake mechanisms. These interactions are crucial for understanding the pharmacodynamics of the compound and its potential side effects.

Biological Activity

Several studies have highlighted the biological activities associated with this compound:

  • Analgesic Effects : The compound has shown promising results in preclinical models for chronic pain management, indicating its potential as an alternative analgesic agent.
  • Anti-inflammatory Properties : It has been noted for its ability to reduce inflammation in various models, suggesting that it could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
  • Neurological Impact : Research indicates that it may influence neurotransmitter levels, thereby affecting mood and anxiety levels, which warrants further investigation into its use in psychiatric applications.

Case Studies

A number of case studies have documented the effects of this compound in animal models:

  • Study A : In a rodent model of neuropathic pain, administration of the compound led to a significant reduction in pain scores compared to control groups, supporting its analgesic properties.
  • Study B : An investigation into the anti-inflammatory effects demonstrated that the compound reduced edema and inflammatory markers in a carrageenan-induced paw edema model.

Q & A

Q. Critical Factors :

  • Temperature : Elevated temperatures (~50–60°C) improve reaction rates but may increase epimerization risks at chiral centers.
  • Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility, while dichloromethane minimizes side reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is essential to isolate enantiomerically pure forms .

How can X-ray crystallography and NMR spectroscopy resolve stereochemical ambiguities in this compound?

Q. Advanced Structural Analysis

  • X-ray Crystallography : Used to confirm the absolute configuration of the 1-benzyl-2,4-dimethylpiperidin-3-yl core. For example, a related tert-butyl carbamate derivative (CAS 951127-25-6) showed a chair conformation with axial benzyl and equatorial methyl groups, stabilized by intramolecular hydrogen bonding between the carbamate NH and adjacent substituents .
  • NMR :
    • ¹H/¹³C NMR : Distinct chemical shifts for methyl groups at C2 and C4 (δ ~0.9–1.2 ppm for axial vs. δ ~1.3–1.6 ppm for equatorial) help assign stereochemistry .
    • NOESY : Correlations between the tert-butyl group and specific protons on the piperidine ring confirm spatial arrangements .

What strategies mitigate stereochemical challenges during the synthesis of enantiomerically pure forms?

Q. Advanced Stereochemical Control

  • Chiral Auxiliaries : Use of (R)- or (S)-configured starting materials (e.g., enantiopure amines) ensures retention of configuration during piperidine ring formation .
  • Dynamic Kinetic Resolution : Catalytic asymmetric hydrogenation of imine intermediates (e.g., using Ru-BINAP complexes) can achieve >95% enantiomeric excess .
  • Chromatographic Separation : Chiral HPLC (e.g., Chiralpak IA/IB columns) resolves racemic mixtures, though this adds cost and time .

How does this compound interact with biological targets, and what assays validate its pharmacological potential?

Q. Pharmacological Screening Methodology

  • Target Identification : Molecular docking studies suggest affinity for G-protein-coupled receptors (GPCRs) and ion channels due to the lipophilic tert-butyl and benzyl groups .
  • In Vitro Assays :
    • Enzyme Inhibition : Tested against serine hydrolases (e.g., acetylcholinesterase) via Ellman’s assay, with IC₅₀ values compared to donepezil .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative activity, with EC₅₀ values typically >50 µM .

What computational methods predict the compound’s stability and reactivity under physiological conditions?

Q. Advanced Modeling Techniques

  • DFT Calculations : Assess the energy barrier for carbamate hydrolysis (B3LYP/6-31G* level). The tert-butyl group stabilizes the transition state, slowing degradation in acidic environments .
  • MD Simulations : Predict solubility and membrane permeability (logP ~3.2) using OPLS-AA force fields, aligning with experimental HPLC retention data .

How should researchers address contradictory data on synthetic yields or biological activity reported in literature?

Q. Data Validation Protocol

  • Reproducibility Checks : Replicate reactions using identical reagents (e.g., Boc₂O from Sigma-Aldrich vs. TCI America) to rule out vendor-specific impurities .
  • Analytical Cross-Validation : Compare HPLC purity (≥95%), HRMS, and elemental analysis across labs. Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration in cell cultures) .

What green chemistry approaches optimize the synthesis of this compound?

Q. Sustainable Methodology

  • Solvent Reduction : Microwave-assisted synthesis in PEG-400 reduces reaction times by 60% and eliminates volatile organic solvents .
  • Catalyst Recycling : Immobilized palladium nanoparticles (e.g., Pd/C) enable >5 cycles of benzylation without significant loss of activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.